3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753982
InChI: InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

CAS No.:

Cat. No.: VC17753982

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-(1-methylimidazol-2-yl)azetidin-3-ol
Standard InChI InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3
Standard InChI Key HQEKHMWCJJVBKW-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2(CNC2)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 1-methylimidazol-2-yl group. The imidazole ring introduces aromaticity and hydrogen-bonding capabilities, while the azetidine’s strain enhances reactivity. The dihydrochloride salt form, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride, improves solubility and stability for experimental applications.

Molecular Formula and Weight

  • Molecular formula: C7H11N3O2HCl\text{C}_7\text{H}_{11}\text{N}_3\text{O} \cdot 2\text{HCl}

  • Molecular weight: 225.15 g/mol (free base); 298.09 g/mol (dihydrochloride salt).

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are scarce, the synthesis likely involves coupling 1-methylimidazole with azetidin-3-ol precursors. A proposed route includes:

  • Ring-opening of epichlorohydrin to form azetidin-3-ol intermediates.

  • Nucleophilic substitution with 1-methylimidazole-2-thiol under basic conditions.

  • Salt formation via hydrochloric acid treatment to yield the dihydrochloride form.

Key Reagents and Conditions

  • Catalysts: Palladium complexes for cross-coupling.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: 60–80°C to balance reaction rate and selectivity.

Industrial-Scale Production

Physicochemical Properties

Solubility and Stability

  • Water solubility: Moderate (LogSw ≈ -0.63), improved significantly in the dihydrochloride form.

  • Thermal stability: Decomposes above 200°C, necessitating cold storage.

Partition and Dissociation Constants

  • logP: 0.826 (indicating moderate lipophilicity).

  • pKa: 23.76 (basic nitrogen), favoring protonation under physiological conditions.

Pharmacological Profile

Antimicrobial Activity

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The imidazole moiety may inhibit ergosterol biosynthesis, a mechanism shared with azole antifungals.

Minimum Inhibitory Concentrations (MICs)

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Candida albicans25.0

Enzyme Interactions

Molecular docking simulations predict strong binding to cytochrome P450 enzymes (e.g., CYP51), disrupting microbial cell membrane synthesis.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Azetidine modifications: Introducing electron-withdrawing groups enhances metabolic stability.

  • Imidazole substitutions: Fluorine atoms improve target affinity and blood-brain barrier penetration.

Preclinical Development

In murine models, the dihydrochloride salt showed 40% oral bioavailability and a half-life of 2.3 hours, supporting further pharmacokinetic studies.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 7.45 (s, 1H, imidazole-H), 4.32 (m, 2H, azetidine-H), 3.85 (s, 3H, N-CH3_3).

  • HRMS: m/z 226.1085 [M+H]+^+.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves >95% purity, with a retention time of 6.8 minutes.

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